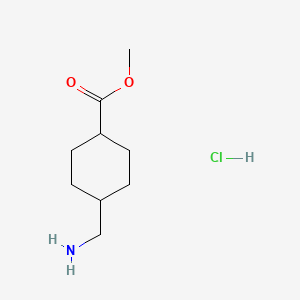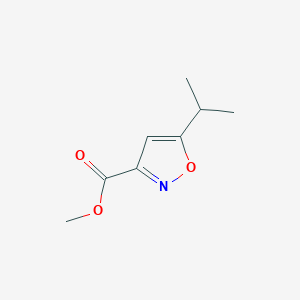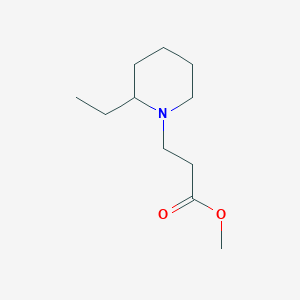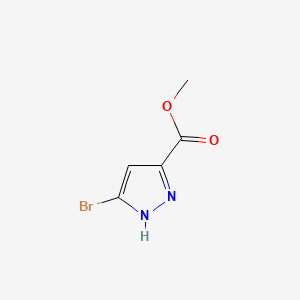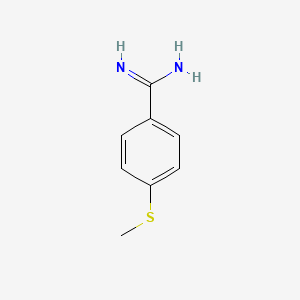
4-Methylsulfanyl-benzamidine
描述
4-Methylsulfanyl-benzamidine is an organic compound with the molecular formula C8H10N2S It is characterized by the presence of a benzamidine group substituted with a methylsulfanyl group at the para position
作用机制
Target of Action
4-Methylsulfanyl-benzamidine is a derivative of benzamidine . Benzamidine is known to target several proteins, including Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , Copper transport protein ATOX1 , Enoyl-CoA delta isomerase 1, mitochondrial , and Trypsin . These proteins play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .
Mode of Action
Benzamidine derivatives are known to inhibit the activity of their target proteins . This inhibition can lead to changes in the biological processes these proteins are involved in, potentially altering cellular functions .
Biochemical Pathways
Given its similarity to benzamidine, it may affect pathways related to inflammation and coagulation
Result of Action
Based on its similarity to benzamidine, it may have anti-inflammatory effects
生化分析
Biochemical Properties
4-Methylsulfanyl-benzamidine is known to interact with various enzymes and proteins. For instance, benzamidine, a similar compound, is a reversible inhibitor that binds to the active site of plasmin, an endogenous enzyme responsible for digesting fibrin present in blood clots . It is plausible that this compound may exhibit similar interactions with enzymes and proteins, although specific interactions have not been reported yet.
Cellular Effects
The effects of this compound on cellular processes are not well-documented. Benzamidine derivatives have been shown to have effects on cellular processes such as inflammation and infections . It is possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Benzamidine is known to bind to the active site of plasmin, inhibiting its activity . It is possible that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfanyl-benzamidine typically involves the reaction of 4-methylsulfanyl-benzonitrile with ammonia or an amine under suitable conditions. One common method is the reduction of 4-methylsulfanyl-benzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. This reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: 4-Methylsulfanyl-benzamidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamidine group can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed:
Oxidation: 4-Methylsulfinyl-benzamidine, 4-Methylsulfonyl-benzamidine.
Reduction: 4-Methylsulfanyl-benzylamine.
Substitution: Various substituted benzamidines depending on the nucleophile used.
科学研究应用
4-Methylsulfanyl-benzamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for proteases. Its structure allows it to bind to the active sites of enzymes, inhibiting their activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to inhibit enzymes makes it a candidate for drug development, particularly in the treatment of diseases involving protease activity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
4-Methanesulfonyl-benzamidine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Benzamidine: The parent compound without any substituents on the benzene ring.
4-Methyl-benzamidine: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness: 4-Methylsulfanyl-benzamidine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased nucleophilicity and the ability to undergo specific oxidation reactions. This makes it a valuable compound in synthetic chemistry and enzyme inhibition studies.
属性
IUPAC Name |
4-methylsulfanylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPJVNWTNVZVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404373 | |
| Record name | 4-METHYLSULFANYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412307-75-6 | |
| Record name | 4-METHYLSULFANYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


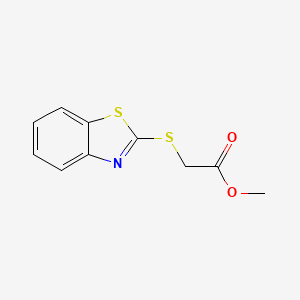
![Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate](/img/structure/B3022464.png)
![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)
![methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3022466.png)
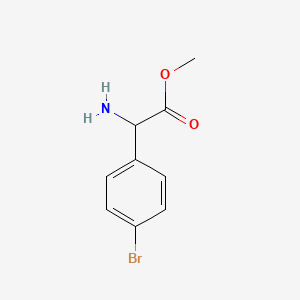
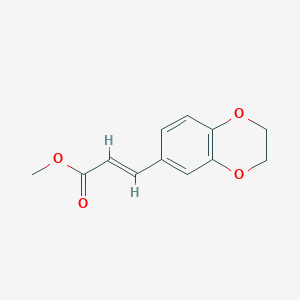
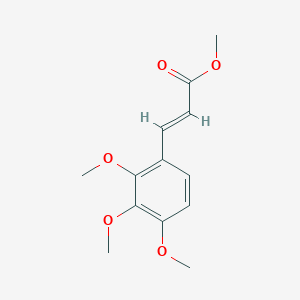
![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)
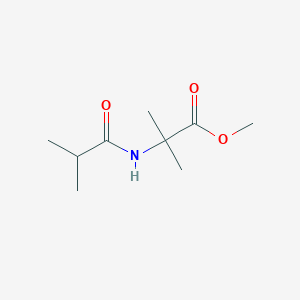
![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)
